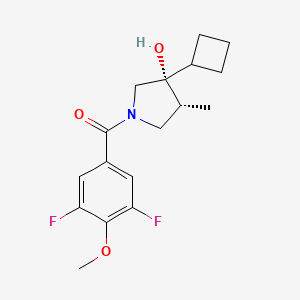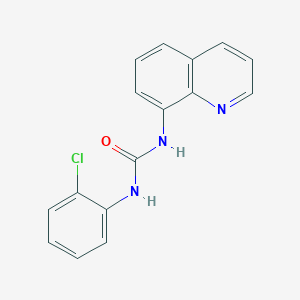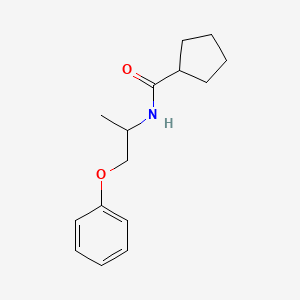
(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" often involves multiple steps, including cycloaddition reactions, ring closure methods, and specific functional group transformations. For example, Kotian et al. (2005) described a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which could serve as a useful intermediate for the synthesis of various bioactive molecules, highlighting a general approach that might be adapted for synthesizing the compound of interest (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" has been the subject of extensive studies, which include X-ray crystallography and theoretical calculations. Amato et al. (1990) performed crystal and molecular structure determinations for cognition activators, providing insights into the conformation of isolated molecules that could be relevant for understanding the structural aspects of the target compound (Amato et al., 1990).
Chemical Reactions and Properties
The chemical reactivity and properties of complex molecules depend on their functional groups and overall structure. Halim and Ibrahim (2022) discussed the ring opening followed by ring closure reactions of specific compounds, leading to novel structures. This study, along with others, contributes to a broader understanding of the chemical behavior that compounds like "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" might exhibit (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of molecules, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The study by Kavitha et al. (2006) on the synthesis and crystal structure of related compounds sheds light on the significance of these properties in scientific research (Kavitha et al., 2006).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application and understanding of complex compounds. The work by Wang et al. (2013) on synthesizing potential PET agents for imaging in cancers illustrates the multifaceted chemical properties that can be relevant for compounds with similar complexity (Wang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Heterocycles
Research in the field of synthetic organic chemistry has highlighted the versatility of pyrrolidinol derivatives in the synthesis and functionalization of heterocyclic compounds. For instance, the synthesis of benzo[b]thiepins involves a cycloaddition reaction followed by ring opening and hydrolysis steps, showcasing the utility of pyrrolidinol derivatives in constructing complex heterocyclic structures (D. Reinhoudt & C. G. Kouwenhoven, 1974). Similarly, the generation of diverse trifluoromethyl heterocycles from a single precursor demonstrates the role of pyrrolidinol derivatives in the efficient synthesis of fluorinated heterocycles, which are of significant interest due to their pharmaceutical and agrochemical applications (Mark A. Honey et al., 2012).
Catalysis and Ligand Development
Pyrrolidinol derivatives also play a crucial role in the development of catalysts and ligands for various organic reactions. For example, the design of rhodium N-heterocyclic carbene catalysts for the hydrothiolation of alkynes showcases the potential of pyrrolidinol-based ligands in catalysis, offering a switch in regioselectivity based on the ligand structure (Andrea Di Giuseppe et al., 2012). Additionally, the synthesis of luminescent copper(I) complexes with pyridine and quinoline derivatives indicates the application of pyrrolidinol derivatives in the development of new materials with unique photophysical properties (Torsten Hölzel et al., 2021).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrrolidinol derivatives have been explored for their potential as anticancer agents. The synthesis and characterization of organometallic complexes with pyrrolidinol-derived ligands for cancer treatment highlight the medicinal applications of these compounds (I. Stepanenko et al., 2011). This research underscores the importance of pyrrolidinol derivatives in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(3,5-difluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-10-8-20(9-17(10,22)12-4-3-5-12)16(21)11-6-13(18)15(23-2)14(19)7-11/h6-7,10,12,22H,3-5,8-9H2,1-2H3/t10-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBQNFZRGSAGR-QGHHPUGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)



![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
